Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide

Catalog No.
S572087
CAS No.
68223-96-1
M.F
C25H40N8O7
M. Wt
564.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroani...

CAS Number

68223-96-1

Product Name

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide

IUPAC Name

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Molecular Formula

C25H40N8O7

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C25H40N8O7/c1-15(2)13-19(31-24(37)40-25(3,4)5)21(35)29-14-20(34)32-22(36)18(7-6-12-28-23(26)27)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19,30H,6-7,12-14H2,1-5H3,(H,29,35)(H,31,37)(H4,26,27,28)(H,32,34,36)/t18-,19-/m0/s1

InChI Key

IKXPCCLLQHNDIH-OALUTQOASA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Synonyms

boc-Leu-Gly-Arg-pNA, butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide, butyloxycarbonyl-leucyl-glycyl-arginyl-para-nitroanilide, N-tert-butoxycarbonyl-L-leucyl-L-glycyl-L-arginine-p-nitroaniline

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Substrate for Enzyme Activity Assays:

Boc-Leu-Gly-Arg-pNA is a commonly used chromogenic substrate for enzymes belonging to the class of trypsin-like serine proteases. These enzymes cleave peptide bonds at the C-terminal side of specific amino acids, including arginine (Arg). When Boc-Leu-Gly-Arg-pNA is cleaved by a serine protease, the colorless p-nitroaniline (pNA) moiety is released. pNA is a yellow chromophore, meaning it absorbs light at a specific wavelength. By measuring the absorbance of the released pNA at this wavelength, scientists can quantify the activity of the protease. This makes Boc-Leu-Gly-Arg-pNA a valuable tool for studying and characterizing serine proteases in various research applications.

Investigation of Protease Specificity:

The specific amino acid sequence of Boc-Leu-Gly-Arg-pNA allows researchers to investigate the substrate specificity of serine proteases. The presence of arginine at the P1 position (the position where the scissile bond is cleaved) makes this substrate specific for trypsin-like enzymes that recognize positively charged amino acids at this position. By comparing the cleavage efficiency of Boc-Leu-Gly-Arg-pNA with other substrates containing different amino acids at the P1 position, scientists can gain insights into the specific amino acid preferences of different serine proteases. This information is crucial for understanding the biological functions of these enzymes and for developing specific inhibitors for therapeutic purposes.

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide, also known as N-T-BOC-leucine-glycine-arginine-p-nitroanilide, is a synthetic peptide compound with the molecular formula C25H40N8O7 and a molecular weight of 564.63 g/mol. This compound features a butyloxycarbonyl (BOC) protective group attached to the amino acid leucine, followed by glycine and arginine, capped with a 4-nitroanilide moiety. The presence of the BOC group allows for selective deprotection in peptide synthesis, making it a valuable intermediate in the preparation of various peptide sequences .

Typical of peptide compounds:

  • Deprotection: The BOC group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the free amine of leucine, allowing further coupling with other amino acids.
  • Hydrolysis: The compound can be hydrolyzed by various proteolytic enzymes, which cleave the peptide bonds between the amino acids.
  • Substrate Activity: It acts as a substrate for serine proteases, where the 4-nitroanilide group is released upon enzymatic cleavage, resulting in a color change that can be quantitatively measured .

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide exhibits biological activity primarily as a chromogenic substrate for various proteases. Its structure allows it to be hydrolyzed by enzymes such as trypsin and elastase, producing a measurable product that can be used in enzyme assays. This feature makes it useful in biochemical research for studying enzyme kinetics and specificity .

The synthesis of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide typically involves solid-phase peptide synthesis (SPPS), which includes:

  • Preparation of the Resin: A solid support resin is functionalized with an appropriate linker.
  • Coupling Reactions: The protected amino acids (leucine, glycine, arginine) are sequentially coupled to the resin-bound growing peptide chain using activating agents like DIC (diisopropylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Deprotection: After each coupling step, protective groups are removed selectively to expose reactive sites for subsequent reactions.
  • Cleavage from Resin: Once synthesis is complete, the peptide is cleaved from the resin using strong acids or bases.
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide has several applications, including:

  • Protease Assays: It is widely used as a substrate in assays to measure protease activity.
  • Biochemical Research: The compound serves as a tool for studying enzyme mechanisms and interactions.
  • Drug Development: Its properties may aid in the design of inhibitors or modulators targeting specific proteases involved in diseases .

Studies involving butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide have focused on its interactions with various proteases. For example:

  • Enzyme Specificity: Research has demonstrated that different serine proteases exhibit varying degrees of activity when hydrolyzing this substrate, allowing for specificity profiling.
  • Inhibition Studies: The compound can be used to evaluate potential inhibitors by measuring changes in enzymatic activity in the presence of candidate molecules .

Several compounds share structural similarities with butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Butyloxycarbonyl-leucyl-seryl-threonyl-arginine-p-nitroanilideC26H42N8O7Contains serine and threonine; higher molecular weight.
Benzoyl-leucyl-glycyl-arginine-p-nitroanilideC25H36N6O3Benzoyl group instead of butyloxycarbonyl; different protective group.
Acetyl-leucyl-glycyl-arginine-p-nitroanilideC24H34N6O3Acetyl group; lower molecular weight and different reactivity profile.

These compounds illustrate variations in protective groups and amino acid composition, which influence their reactivity and suitability for specific biochemical applications .

Molecular Formula and Weight

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide possesses the molecular formula C₂₅H₄₀N₈O₇ with a molecular weight of 564.6 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service number 68223-96-1 and is documented in various chemical databases including PubChem with the compound identifier 129286 [1]. The molecular weight calculation is based on standard atomic masses and has been computationally verified through multiple independent sources [1] [6].

PropertyValueReference
Molecular FormulaC₂₅H₄₀N₈O₇ [1] [2]
Molecular Weight564.6 g/mol [1] [2] [6]
Chemical Abstracts Service Number68223-96-1 [1] [6]
PubChem Compound Identifier129286 [1]

Structural Components

Butyloxycarbonyl (BOC) Protective Group

The tert-butyloxycarbonyl protecting group represents one of the most commonly employed protective groups for amino groups in peptide synthesis [8] [9]. This acid-labile protecting group demonstrates exceptional stability under basic hydrolysis conditions and catalytic reduction conditions while remaining inert against various nucleophiles [8]. The butyloxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide [9].

The protective mechanism involves nucleophilic acyl substitution where the amine attacks a carbonyl site of the di-tert-butyl dicarbonate, creating a tert-butyl carbonate leaving group that decomposes to carbon dioxide gas and tert-butoxide [10]. The butyloxycarbonyl group exhibits remarkable thermal stability and can withstand temperatures up to 40 degrees Celsius in tetrahydrofuran during synthesis procedures [9] [10].

Removal of the butyloxycarbonyl group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol [9]. The deprotection mechanism involves protonation by the acid, triggering the formation of a tert-butyl cation and carbamic acid, which subsequently undergoes decarboxylation to yield the free amine [10].

Leucyl-Glycyl-Arginine Peptide Sequence

The peptide backbone of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide consists of a tripeptide sequence comprising leucine, glycine, and arginine residues [1] [25]. This specific amino acid sequence demonstrates high affinity toward certain proteolytic enzymes, particularly those involved in the coagulation cascade [6] [32].

Leucine, as the N-terminal amino acid in this sequence, contributes to the hydrophobic character of the molecule and plays a crucial role in enzyme recognition [25]. The leucine residue features an isobutyl side chain that provides steric bulk and influences the overall three-dimensional conformation of the peptide substrate [25].

Glycine occupies the central position in the tripeptide sequence and serves as a flexible hinge residue due to its lack of a side chain beyond the hydrogen atom [25]. This structural feature allows for conformational flexibility that facilitates proper alignment within enzyme active sites [25].

Arginine functions as the C-terminal amino acid and bears a positively charged guanidinium group at physiological pH [25]. The arginine residue is particularly significant for substrate recognition by trypsin-like enzymes, which exhibit specificity for basic amino acids at the P1 position [25] [31].

p-Nitroanilide Chromogenic Moiety

The para-nitroanilide chromogenic moiety serves as the reporter group in this chromogenic substrate, enabling spectrophotometric detection of enzymatic activity [22] [32]. The 4-nitroanilide group consists of an aniline ring substituted with a nitro group at the para position, creating a conjugated system that exhibits characteristic absorption properties [18] [24].

The nitro group functions as a strong electron-withdrawing substituent that significantly influences the electronic properties of the aromatic ring [18] [20]. This electron withdrawal results in a bathochromic shift of the absorption maximum compared to unsubstituted aniline derivatives [18] [21].

Upon enzymatic cleavage of the amide bond linking the peptide sequence to the para-nitroanilide group, free 4-nitroaniline is released [22] [32]. This liberation results in a measurable change in the absorption spectrum, as the chromogenic properties of the bound and free forms differ substantially [32] [36].

Physical Properties

Appearance and Stability

Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide typically appears as a white to off-white powdery substance under standard laboratory conditions [3] [25]. The compound demonstrates adequate stability when stored under appropriate conditions, with the tert-butyloxycarbonyl protecting group contributing to enhanced stability during synthesis and manipulation procedures [25].

The molecular structure exhibits inherent flexibility due to the peptide backbone, which prevents the formation of stable three-dimensional conformers [1] [2]. This conformational flexibility is documented in crystallographic databases where conformer generation is noted as disallowed due to excessive molecular flexibility [1] [2].

Storage recommendations specify maintaining the compound at temperatures below -20 degrees Celsius to preserve chemical integrity [26]. Under these conditions, the compound retains its chromogenic properties and enzymatic substrate characteristics for extended periods [26].

Solubility Characteristics

The solubility profile of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide reflects the amphiphilic nature of the molecule, containing both hydrophobic and hydrophilic structural elements [25]. The tert-butyloxycarbonyl protecting group and the aromatic para-nitroanilide moiety contribute to the hydrophobic character, while the peptide backbone with its amide bonds and the arginine residue provide hydrophilic properties [25].

Dimethyl sulfoxide serves as an effective solvent for this compound, with reported solubility facilitating various biochemical applications [7]. The presence of the butyloxycarbonyl group aids in the stability and solubility of the peptide during synthesis and subsequent analytical procedures [25].

Aqueous solubility is limited due to the hydrophobic contributions from the protecting group and the aromatic chromophore [25]. However, the peptide backbone and the ionizable arginine residue provide sufficient hydrophilic character to enable dissolution in aqueous buffer systems commonly employed in enzymatic assays [25].

Spectroscopic Properties

The spectroscopic characteristics of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide are dominated by the para-nitroanilide chromophore, which exhibits distinct absorption features in the ultraviolet-visible region [18] [32]. The absorption maximum for free 4-nitroaniline occurs at 380 nanometers with a molar extinction coefficient of 13,500 molar⁻¹ centimeter⁻¹ [36] [37].

In enzymatic assays, measurements are commonly performed at 405 nanometers where the molar extinction coefficient is 9,500 molar⁻¹ centimeter⁻¹, or at 410 nanometers with a coefficient of 8,800 molar⁻¹ centimeter⁻¹ [36] [37]. These wavelengths are selected to minimize interference from substrate absorption while maintaining adequate sensitivity for quantitative measurements [36] [37].

The substrate form of the compound exhibits an absorption maximum at approximately 315 nanometers, which differs significantly from the free chromophore [36]. This spectral difference enables kinetic monitoring of enzymatic hydrolysis by following the increase in absorption at wavelengths where the product chromophore absorbs more strongly than the substrate [32] [36].

Spectroscopic ParameterWavelength (nm)Extinction Coefficient (M⁻¹cm⁻¹)Reference
Free 4-nitroaniline maximum38013,500 [36] [37]
Assay wavelength4059,500 [36] [37]
Alternative assay wavelength4108,800 [36] [37]
Substrate maximum315Not specified [36]

The nitro group absorption characteristics span a range from 170 to 270 nanometers, with the specific wavelength and intensity highly dependent upon the molecular environment and substitution pattern [21]. For para-nitroaniline derivatives, the absorption features result from electronic transitions involving the conjugated aromatic system and the electron-withdrawing nitro substituent [19] [20].

Traditional Synthetic Approaches

Solid-Phase Peptide Synthesis

The synthesis of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide typically employs solid-phase peptide synthesis (SPPS) as the foundational approach . This methodology involves anchoring the growing peptide chain to an insoluble polymer support while sequentially adding protected amino acids [2] [3]. The process utilizes a resin-bound strategy where the peptide remains covalently attached to the solid support throughout synthesis, enabling efficient removal of excess reagents and by-products through simple filtration [3].

In the traditional approach, the synthesis begins with coupling the first amino acid to the resin, followed by iterative cycles of deprotection and coupling [3]. Each synthesis cycle comprises four fundamental steps: cleavage of the N-alpha protecting group, washing steps to remove cleavage reagents, coupling of the next protected amino acid, and final washing to eliminate excess reagents and by-products [3].

Boc Protection Strategy

The traditional synthesis employs tert-butyloxycarbonyl (Boc) protecting groups for temporary protection of the N-alpha amino groups [4] [5]. The Boc protecting group demonstrates particular utility in the synthesis of hydrophobic peptides and those containing ester and thioester moieties [6]. Deprotection of the Boc group is typically performed using a 50% trifluoroacetic acid in dichloromethane solution, with the reaction proceeding for 15 to 25 minutes [7]. The use of scavengers is recommended when cysteine, methionine, or tryptophan residues are present in the sequence [7].

Classical Coupling Reagents

Traditional synthetic approaches utilize established coupling reagents including dicyclohexylcarbodiimide (DCC), which serves as a powerful coupling agent enabling peptide bond formation through creation of reactive intermediates [8]. DCC forms peptide bonds through reaction with amino acid carboxyl groups, generating an O-acylisourea intermediate that subsequently reacts with the amino group to establish the peptide bond [8]. The dicyclohexylurea byproduct formed during this process is nearly insoluble in most organic solvents and can be readily removed by filtration [9].

Liquid-Phase Synthesis Methods

Liquid-phase peptide synthesis represents an alternative traditional approach where amino acids or peptides are configured into homogeneous solutions [10]. This method utilizes N-protected amino acids as starting materials, protecting unreacted groups while activating reactive groups for synthesis reactions [10]. The liquid-phase approach allows for purification at each step, enabling easy detection of side reactions and ensuring high purity intermediates [10].

Advanced Synthesis Techniques

Phosphorazidate-Mediated Synthesis

Diphenyl Phosphorazidate Applications

Advanced synthesis techniques incorporate diphenyl phosphorazidate (DPPA) as a versatile reagent for peptide bond formation [11]. DPPA converts carboxylic acids directly to peptide bonds through the formation of acyl azide intermediates [12]. The reagent demonstrates excellent utility in racemization-free peptide synthesis, as the acylamino carboxylic acid reacts with DPPA in the presence of triethylamine and amino acid or peptide ester hydrochloride at 0°C to accomplish amide bond formation [12].

The mechanism involves the carboxylate anion attacking the phosphorus atom in DPPA to generate acyl phosphates, followed by formation of the acyl azide through either SNi-type rearrangement or SN2-type reaction with the azide anion [11]. The resulting acyl azide then reacts with amines to form the desired peptide bond [11].

Optimization Parameters

Phosphorazidate-mediated synthesis requires careful control of reaction conditions to maximize efficiency and minimize side reactions [11]. Temperature control proves critical, as reactions are typically conducted at 0°C for amide bond formation, while elevated temperatures favor Curtius rearrangement leading to isocyanate formation [12]. The molar ratios of DPPA to amino acid substrates and the choice of base significantly influence reaction outcomes [11].

Modified Curtius Reaction Pathways

Acyl Azide Formation and Rearrangement

The modified Curtius reaction pathway provides an alternative approach for peptide synthesis through acyl azide intermediates [13] [12]. This methodology involves the thermal decomposition of acyl azides to produce isocyanates with concurrent nitrogen gas elimination [13]. The Curtius rearrangement proceeds through a concerted mechanism where both nitrogen elimination and R-group migration occur simultaneously [13].

Recent developments in continuous-flow systems have enabled safe generation and reaction of acyl azides in situ [14]. The continuous-flow approach allows acyl azides to be generated using nitrous acid in water and efficiently extracted into the organic phase containing the amine nucleophile for peptide coupling [14]. This methodology has successfully prepared dipeptides without detectable epimerization [14].

Mechanistic Considerations

The modified Curtius reaction demonstrates complete retention of stereochemical configuration at the migrating carbon center [15]. The reaction kinetics follow first-order behavior, and the absence of nitrene insertion or addition byproducts supports the concerted mechanism [13]. The migratory aptitude follows the order tertiary > secondary ~ aryl > primary [13].

Coupling Strategies for Aromatic Amines

Challenges in Aromatic Amine Coupling

The synthesis of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide presents unique challenges due to the poor nucleophilicity of the aromatic amino group in 4-nitroanilide [16]. The electron-withdrawing nitro group at the para position further deactivates the aromatic amine, making direct acylation particularly difficult using conventional coupling methods [16].

Selenocarboxylate/Azide Amidation Strategy

Advanced coupling strategies employ selenocarboxylate/azide amidation reactions to overcome the limitations of aromatic amine coupling [16]. This methodology involves the in situ formation of selenocarboxylate intermediates from protected amino acids, followed by non-nucleophilic amidation with azides [16]. The selenocarboxylate/azide amidation demonstrates compatibility with common protecting groups used in amino acid and peptide chemistry, including Fmoc, Boc, Cbz, and Trt [16].

The procedure typically involves treating N-alpha-protected amino acids with isopropyl chloroformate and N-methylpiperidine in tetrahydrofuran at -15°C, followed by addition of freshly prepared sodium hydrogen selenide solution [16]. The resulting selenocarboxylate solution is then treated with the azide component to yield the desired aminoacyl-aromatic amine conjugate [16].

Optimization of Aromatic Coupling

Successful coupling to aromatic amines requires careful optimization of reaction conditions, including temperature control, solvent selection, and reagent stoichiometry [16]. The use of mixed aqueous-organic solvent systems often proves beneficial for solubilizing both the peptide substrate and the aromatic amine component [16]. Reaction monitoring through analytical techniques such as high-performance liquid chromatography enables optimization of reaction parameters and assessment of product formation [16].

Purification and Characterization Methods

Chromatographic Purification Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) serves as the primary purification method for synthetic peptides [17] [18]. The technique separates peptides based on their hydrophobicity using a hydrophobic stationary phase, typically composed of C18 chains [19]. Peptides are eluted using gradients of aqueous and organic solvents, with more hydrophobic peptides eluting later than hydrophilic ones [17].

The purification process typically employs water as solvent A and acetonitrile as solvent B, with 0.1% trifluoroacetic acid added as an ion-pairing reagent to improve peak width and symmetry [20]. Peptide gradients are usually shallow, with rates of increase of 1% to 4% per minute over a 20-minute timespan [20]. Scale-up from analytical to preparative purification requires optimization of gradient conditions and flow rates to maintain separation efficiency [21].

Alternative Purification Strategies

Ion-exchange chromatography provides an orthogonal purification method that separates molecules based on charge rather than hydrophobicity [22]. Cation-exchange chromatography proves particularly useful as an upstream purification step before reverse-phase chromatography, significantly reducing impurity levels and enhancing final peptide purity [22]. Size-exclusion chromatography offers another complementary technique for separating peptides based on molecular size [19].

Solid-phase extraction (SPE) with gradient elution represents a cost-effective alternative for peptide purification [23]. This methodology involves developing mathematical models based on retention times to predict the organic modifier percentage required for peptide elution [23]. The approach demonstrates versatility across different physicochemical properties and requires minimal solvent consumption [23].

Analytical Characterization Methods

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural characterization of synthetic peptides [24] [25]. One-dimensional and two-dimensional NMR experiments enable determination of primary and secondary structures, chemical shift assignments, and conformational analysis [26]. Correlation spectroscopy (COSY) identifies adjacent protons in amino acid side chains and backbone, while total correlation spectroscopy (TOCSY) assigns entire spin systems within amino acid residues [26].

Mass spectrometry, particularly matrix-assisted laser desorption/ionization (MALDI), offers definitive molecular weight confirmation and purity assessment [25]. MALDI typically produces singly charged species and more predictable adducts compared to electrospray ionization, making it particularly suitable for peptide analysis [25]. High-resolution mass spectrometry enables detection of synthetic impurities and confirmation of target compound identity [23].

Quality Control Parameters

Analytical high-performance liquid chromatography provides quantitative purity assessment through integration of chromatographic peaks [23]. Purity determinations typically require values exceeding 95% for research applications and higher thresholds for therapeutic use [21]. Retention time reproducibility and peak symmetry serve as additional quality indicators [20].

Amino acid analysis offers compositional verification of synthetic peptides, confirming the presence and stoichiometry of constituent amino acids [25]. This technique proves particularly valuable for detecting deletion sequences and quantifying synthesis efficiency [25]. Peptide mapping through enzymatic digestion followed by chromatographic analysis enables verification of correct sequence assembly [17].

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Dates

Last modified: 08-15-2023

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